3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate
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Overview
Description
3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dimethylanilino group, and a methoxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to a Knoevenagel condensation with 4-methoxybenzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The cyano group and the dimethylanilino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
- [3-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Uniqueness
3-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate is unique due to its specific substitution pattern and the presence of both cyano and methoxybenzoate groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-7-8-18(2)24(13-17)28-25(29)21(16-27)14-19-5-4-6-23(15-19)32-26(30)20-9-11-22(31-3)12-10-20/h4-15H,1-3H3,(H,28,29)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWRVGIPIWNOW-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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